molecular formula C12H9F5N2O3 B2769867 ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate CAS No. 860785-80-4

ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate

Cat. No. B2769867
CAS RN: 860785-80-4
M. Wt: 324.207
InChI Key: GTMUFKKJGIGKHO-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate” is a chemical compound with the molecular formula C12H9F5N2O3 . It is available for purchase from chemical suppliers .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it facilitates the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its utility in diverse chemical transformations (Honey et al., 2012).

Antimicrobial and Anti-inflammatory Properties

The compound exhibits significant antimicrobial, anti-inflammatory, and antiproliferative activities. These properties are derived from its ability to undergo various chemical reactions that lead to the synthesis of bioactive molecules, highlighting its potential in pharmaceutical research (Mohan et al., 2018).

Steric Structures and Isomerism

Investigation into the steric structures of fluorinated 2-arylhydrazono-3-oxo esters reveals that these compounds predominantly exist as Z isomers. This isomerism plays a critical role in their chemical reactivity and the formation of intramolecular hydrogen bonds, which is essential for designing compounds with specific properties (Khudina et al., 2009).

Synthesis and Characterization of Pyrazole Derivatives

Through a reaction with hydrazine hydrate, ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate leads to the synthesis of pyrazole derivatives characterized by FTIR, 1H-NMR, 13C-NMR, and LCMS. These derivatives exhibit promising antibacterial and anti-inflammatory activities, indicating their potential in medicinal chemistry (Mohan et al., 2018).

Applications in Colorimetric Chemosensors

The compound forms the basis for the synthesis of colorimetric chemosensors, demonstrating high sensitivity towards metal cations such as Cu2+, Zn2+, and Co2+. These sensors can undergo significant color changes upon interaction with specific ions, making them valuable in environmental monitoring and analytical chemistry (Aysha et al., 2021).

properties

IUPAC Name

ethyl (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5N2O3/c1-2-22-11(21)9(10(20)12(15,16)17)19-18-8-4-3-6(13)5-7(8)14/h3-5,20H,2H2,1H3/b10-9-,19-18?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKWBLDGBLPJD-NBFCZWCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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